3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane
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Overview
Description
3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane is an organic compound characterized by the presence of a bromomethyl group and six fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane typically involves the bromination of a suitable precursor. One common method involves the reaction of a hexafluoropentane derivative with bromine in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters are crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted hexafluoropentane derivatives.
Elimination Reactions: Hexafluoropentene derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of fluorinated polymers and materials with unique properties.
Pharmaceuticals: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorinated backbone imparts stability and unique electronic properties to the molecule. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)heptane: Similar structure but lacks fluorine atoms, resulting in different reactivity and properties.
3,4-Bis(bromomethyl)furazan: Contains two bromomethyl groups and a furazan ring, offering different reactivity and applications.
Uniqueness
3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane is unique due to its highly fluorinated structure, which imparts exceptional stability, hydrophobicity, and resistance to degradation. These properties make it valuable in applications requiring robust and durable materials .
Properties
IUPAC Name |
3-(bromomethyl)-1,1,1,5,5,5-hexafluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF6/c7-3-4(1-5(8,9)10)2-6(11,12)13/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIYPFHMFCUKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(F)(F)F)CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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